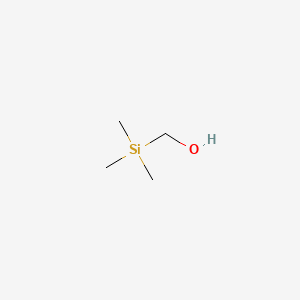
(Trimethylsilyl)methanol
货号 B1207269
分子量: 104.22 g/mol
InChI 键: ZQKNBDOVPOZPLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05677025
Procedure details


In 60 ml of N,N-dimethylformamide were dissolved 20 g of trimethylsilylmethanol. This was maintained at 5° C. in a water bath and 4.6 g of sodium hydride were added thereto in the atmosphere of argon. The resulting mixture was stirred at 5° C. for 1 hour. Thereafter, 33.3 g of 3-nitrophthalonitrile dissolved in 160 ml of N,N-dimethylformamide were added dropwise to the mixture. After completion of the addition, the ice bath was removed and the mixture was stirred at room temperature for 24 hours. The reaction product was then added with 200 ml of dilute hydrochloric acid and extracted with 1 liter of toluene. The organic layer was washed well with water, followed by the removal of water with magnesium sulfate and the purification with a toluene/silica gel column. However, the desired compound shown by the above formula (XV) was hardly obtained. The yield was about 1% and 3-methoxyphthalonitrile as a by-product was yielded in an amount of several times that of the compound (XV).





Yield
1%

Identifiers


|
REACTION_CXSMILES
|
C[Si]([CH2:5][OH:6])(C)C.[H-].[Na+].[N+]([C:12]1[CH:19]=[CH:18][CH:17]=[C:14]([C:15]#[N:16])[C:13]=1[C:20]#[N:21])([O-])=O>CN(C)C=O>[CH3:5][O:6][C:12]1[CH:19]=[CH:18][CH:17]=[C:14]([C:15]#[N:16])[C:13]=1[C:20]#[N:21] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
33.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(C#N)=CC=C1)C#N
|
|
Name
|
|
|
Quantity
|
160 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)CO
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at 5° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise to the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ice bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
|
Duration
|
24 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction product was then added with 200 ml of dilute hydrochloric acid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 1 liter of toluene
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed well with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by the removal of water with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the purification with a toluene/silica gel column
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hardly obtained
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(C#N)=CC=C1)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 1% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
